2-(2,6-Difluorobenzoyl)oxazole
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Overview
Description
2-(2,6-Difluorobenzoyl)oxazole is an organic compound with the molecular formula C10H5F2NO2 and a molecular weight of 209.15 g/mol. It is a derivative of oxazole, a heterocyclic compound containing both oxygen and nitrogen atoms in a five-membered ring. This compound has been extensively studied for its various chemical, biological, and industrial applications.
Mechanism of Action
Target of Action
2-(2,6-Difluorobenzoyl)oxazole is a heterocyclic compound . Oxazole derivatives have been found to bind readily with various enzymes and receptors in biological systems through numerous non-covalent interactions . .
Mode of Action
Oxazole derivatives are known to interact with their targets via non-covalent interactions . These interactions can lead to changes in the function of the target molecules, potentially influencing various biological processes.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorobenzoyl)oxazole typically involves the condensation of 2,6-difluorobenzoyl chloride with 2-aminophenol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product . Additionally, the use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorobenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives using reagents such as manganese dioxide (MnO2) or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Substitution: The fluorine atoms in the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: MnO2, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).
Reducing agents: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Major Products
The major products formed from these reactions include various oxazole derivatives, alcohols, amines, and substituted benzoyl compounds .
Scientific Research Applications
2-(2,6-Difluorobenzoyl)oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: It is being explored for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,6-Difluorobenzoyl)oxazole include:
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms in the benzoyl ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,6-difluorophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZIGHLZLIEDIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=NC=CO2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642106 |
Source
|
Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-44-6 |
Source
|
Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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